molecular formula C8H7FO2 B1346881 Methyl 2-fluorobenzoate CAS No. 394-35-4

Methyl 2-fluorobenzoate

Cat. No.: B1346881
CAS No.: 394-35-4
M. Wt: 154.14 g/mol
InChI Key: QAFJIJWLEBLXHH-UHFFFAOYSA-N
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Description

Methyl 2-fluorobenzoate is an organic compound with the molecular formula C8H7FO2. It is a methyl ester derivative of 2-fluorobenzoic acid. This compound is characterized by the presence of a fluorine atom attached to the benzene ring, which significantly influences its chemical properties and reactivity .

Properties

IUPAC Name

methyl 2-fluorobenzoate
Source PubChem
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InChI

InChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFJIJWLEBLXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
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DSSTOX Substance ID

DTXSID1059941
Record name Benzoic acid, 2-fluoro-, methyl ester
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Molecular Weight

154.14 g/mol
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CAS No.

394-35-4
Record name Benzoic acid, 2-fluoro-, methyl ester
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Record name Methyl 2-fluorobenzoate
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Record name Methyl 2-fluorobenzoate
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Record name Benzoic acid, 2-fluoro-, methyl ester
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Record name Benzoic acid, 2-fluoro-, methyl ester
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Record name Methyl 2-fluorobenzoate
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Record name METHYL 2-FLUOROBENZOATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-fluorobenzoate can be synthesized through the esterification of 2-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 2-fluorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 2-fluorobenzoic acid. The mechanism depends on steric and electronic factors:

Conditions Mechanism Products Yield References
Aqueous NaOH (reflux)BAl₂ (SN2 at methyl carbon)2-Fluorobenzoate anion~95%
H₂SO₄/H₂OBAc₂ (acyl-oxygen cleavage)2-Fluorobenzoic acid~80%

The BAl₂ mechanism dominates due to steric hindrance from the ortho-fluorine, which impedes nucleophilic attack at the carbonyl carbon .

Esterification and Transesterification

The compound is synthesized via esterification of 2-fluorobenzoic acid with methanol using thionyl chloride (SOCl₂) as a catalyst:

text
2-Fluorobenzoic acid + CH₃OH → this compound (via SN2 mechanism)

Conditions : 0°C → reflux, 12 hours. Yield : Quantitative .

Transesterification with higher alcohols (e.g., ethanol) proceeds under acidic conditions, replacing the methyl group with bulkier alkyl chains .

Nucleophilic Substitution Reactions

The ester participates in nucleophilic substitutions, particularly at the sulfonyl or carbonyl groups:

Reactions with Amines

This compound reacts with primary amines to form amides:

text
C₈H₇FO₂ + R-NH₂ → 2-Fluorobenzamide derivatives

Conditions : Room temperature, dichloromethane, DMAP catalyst. Yield : 92.5% .

Sulfonation

Chlorosulfonation introduces a sulfonyl group at the 5-position:

text
This compound + ClSO₃H → Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Conditions : H₂SO₄, 50°C. Yield : 85%.

Enzymatic Dihydroxylation

In biocatalytic reactions, Escherichia coli JM109 (pDTG601A) mediates dihydroxylation:

text
This compound → cis-Dihydrodiol derivative

Conditions : Whole-cell fermentation, 37°C. Regioselectivity : Exclusive formation of one diol isomer .

Reduction and Oxidation

  • Reduction : LiAlH₄ reduces the ester to 2-fluorobenzyl alcohol (C₇H₇FO), though competing dehalogenation may occur .

  • Oxidation : Ozonolysis or KMnO₄ cleaves the aromatic ring, yielding fluorinated aliphatic acids .

Scientific Research Applications

Methyl 2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-fluorobenzoate primarily involves its interaction with enzymes and other biological molecules. The ester group can be hydrolyzed by esterases to release 2-fluorobenzoic acid, which can then participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s binding affinity and reactivity with molecular targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 3-fluorobenzoate
  • 2-Fluorobenzoic acid
  • 4-Fluorobenzoic acid

Comparison: Methyl 2-fluorobenzoate is unique due to the position of the fluorine atom on the benzene ring. This ortho-substitution significantly affects its reactivity and interaction with other molecules compared to its meta- and para-substituted counterparts. For instance, methyl 4-fluorobenzoate and methyl 3-fluorobenzoate have different electronic and steric properties, leading to variations in their chemical behavior and applications .

Biological Activity

Methyl 2-fluorobenzoate (CAS No. 394-35-4) is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its structural properties, mechanisms of action, and relevant case studies.

Molecular Formula : C₈H₇FO₂
Molecular Weight : 154.14 g/mol
Boiling Point : 109-110 °C (at 35 mmHg)
Density : 1.210 g/cm³
Flash Point : 93 °C (199 °F)
Refractive Index : 1.5030

This compound is characterized by a fluorine atom substituted at the ortho position of the benzoate ring, which influences its chemical reactivity and biological interactions.

Antifungal Activity

Research has indicated that this compound exhibits significant antifungal properties. A study demonstrated its potential as a drug candidate against various fungal pathogens. The compound was subjected to molecular docking studies where it showed promising binding interactions with fungal proteins, specifically targeting protein structure 4FPR.

  • Binding Energy : The binding energy recorded was -5.00 kcal/mol, indicating strong interactions with the target protein.
  • Hydrogen Bonding : this compound formed two hydrogen bonds with residues SER’28 and GLU’130 of the target protein, enhancing its potential efficacy as an antifungal agent .

Enzymatic Reactions

This compound has been shown to undergo enzymatic transformations via whole-cell fermentation using Escherichia coli JM109 (pDTG601A). This process leads to the formation of diols through regioselective dihydroxylation, showcasing its metabolic versatility and potential utility in biotransformation applications .

Case Studies

  • In Silico Drug Evaluation
    • A comprehensive study utilized computational tools to evaluate the drug-like properties of this compound. The research highlighted its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, suggesting good solubility and permeability characteristics.
    • Key Findings :
      • Blood-Brain Barrier Permeability: 1.91742
      • Caco-2 permeability: 20.4652
      • Plasma protein binding: 70.38% .
  • Toxicity Assessment
    • Toxicity predictions were made using various computational tools, indicating that while this compound exhibits bioactivity, careful consideration must be given to its safety profile in therapeutic contexts .

Table of Biological Activities

Activity TypeObservationsReference
Antifungal ActivityStrong binding affinity to fungal proteins
Enzymatic ReactionFormation of diols via E. coli fermentation
ToxicityModerate toxicity predicted

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-fluorobenzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is typically synthesized via esterification of 2-fluorobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Alternative routes include nucleophilic aromatic substitution (SNAr) on methyl 2-nitrobenzoate using fluorinating agents like KF. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of reagents (e.g., molar ratios of 2-fluorobenzoic acid to methanol). Purity can be enhanced by fractional distillation or recrystallization .

Q. How can researchers verify the identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the fluorine substituent (e.g., 1H^1H-NMR: δ ~7.8–7.2 ppm for aromatic protons; 19F^{19}F-NMR: δ ~-110 ppm for ortho-fluorine).
  • Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to assess purity (>95% by area normalization).
  • Melting Point Analysis : Compare observed melting point (literature: ~15–17°C) to validate crystallinity .

Q. What solvent systems are optimal for chromatographic purification of this compound?

  • Methodological Answer : Use silica gel column chromatography with hexane:ethyl acetate (9:1 v/v) as the eluent. For TLC, a 1:4 mixture of ethyl acetate:hexane provides adequate separation (Rf ~0.5). Adjust solvent polarity based on impurities detected via UV visualization .

Advanced Research Questions

Q. How does the ortho-fluorine substituent influence the electronic and steric properties of this compound in organocatalytic reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions. Steric hindrance at the ortho position can be quantified using computational methods (e.g., DFT calculations for bond angles and Mulliken charges). Experimental validation involves comparing reaction rates with non-fluorinated analogs (e.g., methyl benzoate) under identical conditions .

Q. What are the degradation pathways of this compound under aqueous alkaline conditions, and how can intermediates be characterized?

  • Methodological Answer : Hydrolysis in basic media (e.g., NaOH) yields 2-fluorobenzoic acid and methanol. Monitor degradation kinetics via high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Identify intermediates (e.g., sodium 2-fluorobenzoate) using LC-MS (negative ion mode) and IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .

Q. How can isotopic labeling (e.g., 18O^{18}O) be applied to study the ester hydrolysis mechanism of this compound?

  • Methodological Answer : Synthesize 18O^{18}O-labeled this compound by reacting 2-fluorobenzoic acid with 18O^{18}O-methanol under acidic conditions. Track hydrolysis products via mass spectrometry (e.g., 18O^{18}O-methanol detection at m/z 34) to distinguish between nucleophilic vs. general base catalysis .

Contradictions and Recommendations

  • Contradiction : lists purity as >95% (HPLC), while references stability in aqueous media, which may imply variable purity under hydrolytic conditions.
    • Resolution : Always verify purity via GC or HPLC post-synthesis and pre-experiment. Use anhydrous conditions for long-term storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-fluorobenzoate
Reactant of Route 2
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Methyl 2-fluorobenzoate

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